(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Thiadiazole is another heterocyclic compound that is often used in medicinal chemistry due to its wide range of biological activities.
Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The specific chemical reactions that your compound would undergo would depend on its exact structure and the conditions under which it is reacted. Imidazole rings are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of your specific compound would depend on its exact structure.Scientific Research Applications
Anti-Mycobacterial Applications
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as new anti-mycobacterial chemotypes. Structurally diverse benzo[d]thiazole-2-carboxamides demonstrated potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain with low cytotoxicity, indicating promising therapeutic indices. Quantitative structure-activity relationship (QSAR) models further supported these findings, suggesting the relevance of this scaffold in developing anti-mycobacterial agents (Pancholia et al., 2016).
Antimicrobial and Anti-inflammatory Properties
Compounds with the piperazine and thiadiazole moieties have been synthesized and evaluated for their antimicrobial activities. These include derivatives that showed variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential of such compounds in antimicrobial research (Patel, Agravat, & Shaikh, 2011). Additionally, some piperazine derivatives have demonstrated significant anti-inflammatory activity in vivo, further emphasizing the therapeutic potential of these chemical structures (Patel, Karkhanis, & Patel, 2019).
Antioxidant and Antimicrobial Potential
A new class of thiadiazole compounds containing the N-methyl piperazine moiety exhibited antioxidant and antibacterial activities, showcasing the utility of microwave-assisted synthesis in green chemistry. These findings indicate the potential of such compounds in antioxidant and antimicrobial applications (Gharu, 2014).
Tubulin Polymerization Inhibition and Antitumor Activities
Derivatives designed as (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have been synthesized and evaluated for their cytotoxic activity against cancer cell lines and tubulin polymerization inhibition. Compound 10ec, in particular, showed high cytotoxicity and induced apoptosis in cancer cells, suggesting potential applications in cancer therapy (Manasa et al., 2020).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, many imidazole-containing compounds show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Properties
IUPAC Name |
[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6OS/c1-17-22(31-26-25-17)23(30)28-13-11-27(12-14-28)16-21-24-19-9-5-6-10-20(19)29(21)15-18-7-3-2-4-8-18/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGZGNCRVHMNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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